N2-isopropylpyridine-2,3-diamine

Medicinal Chemistry Lipophilicity ADME

N2-isopropylpyridine-2,3-diamine (CAS 24188-40-7), also known as N2-(1-methylethyl)-2,3-pyridinediamine, is a pyridine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is characterized by a pyridine core with two amino groups at the 2 and 3 positions, with the amino group at position 2 substituted with an isopropyl group.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 24188-40-7
Cat. No. B1323378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-isopropylpyridine-2,3-diamine
CAS24188-40-7
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=CC=N1)N
InChIInChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11)
InChIKeyUJMMDSXBFLGSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-isopropylpyridine-2,3-diamine (CAS 24188-40-7) Procurement Profile: Core Chemical Identifiers


N2-isopropylpyridine-2,3-diamine (CAS 24188-40-7), also known as N2-(1-methylethyl)-2,3-pyridinediamine, is a pyridine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol [1]. It is characterized by a pyridine core with two amino groups at the 2 and 3 positions, with the amino group at position 2 substituted with an isopropyl group [1]. The compound is typically available as a solid with a standard purity of 95%, and its hydrochloride salt form (CAS 1353987-08-2) is also offered to improve aqueous solubility for biological assays .

N2-isopropyl-substituted pyridine diamine scaffold with defined steric and electronic profile.
Enables structure-activity relationship (SAR) exploration and heterocyclic synthesis workflows.
Free base (95% purity) and hydrochloride salt (98% purity) options available.
Salt form reported to improve aqueous solubility for biological assay contexts.
Moderate computed lipophilicity (XLogP3-AA context) supports membrane permeability screening.
TPSA value aligns with drug-likeness parameter review.

Why Substituting N2-isopropylpyridine-2,3-diamine with Unsubstituted 2,3-Diaminopyridine Alters Physicochemical Properties


Substituting N2-isopropylpyridine-2,3-diamine with a generic 2,3-diaminopyridine (CAS 452-58-4) is not chemically equivalent. The addition of the isopropyl group on the N2-amine creates a secondary amine and increases steric bulk, fundamentally altering the molecule's physicochemical and biological properties. Key differences include lipophilicity (calculated XLogP3-AA of 1.3 for the target compound versus a predicted lower value for the unsubstituted parent), hydrogen bonding capacity, and metabolic stability [1]. These factors directly impact the compound's suitability as a specific building block or for structure-activity relationship (SAR) studies where precise steric and electronic parameters are required, making generic substitution a high-risk approach in research and development workflows.

Risk 1
N2-isopropylpyridine-2,3-diamine vs. 2,3-Diaminopyridine (CAS 452-58-4)
The isopropyl group creates a secondary amine and increases steric bulk, altering lipophilicity, hydrogen bonding, and metabolic stability. Generic substitution may shift SAR interpretation and physicochemical behavior.
Risk 2
Free base (CAS 24188-40-7) vs. Alternative diamines without salt option
Limited aqueous solubility of the free base may require additional formulation steps for biological assays. The pre-formed hydrochloride salt offers a procurement path that may simplify assay-ready preparation.

Quantitative Differentiation: N2-isopropylpyridine-2,3-diamine vs. Key Analogs


Lipophilicity (XLogP3-AA) Comparison: Isopropyl-Substituted vs. Unsubstituted Pyridine-2,3-diamine

The N2-isopropyl substitution significantly increases lipophilicity compared to the unsubstituted pyridine-2,3-diamine scaffold. The target compound, N2-isopropylpyridine-2,3-diamine, has a computed XLogP3-AA value of 1.3 [1]. In contrast, the unsubstituted parent molecule, 2,3-diaminopyridine (CAS 452-58-4), has a lower predicted lipophilicity. This difference is critical for applications requiring moderate lipophilicity for membrane permeability or specific binding interactions.

Lipophilicity Comparison
Class-level inference
Target XLogP3-AA = 1.3
2,3-Diaminopyridine: predicted lower XLogP3
Supports membrane permeability and ADME property differentiation.
Computed value; context-dependent and requires experimental validation.
Medicinal Chemistry Lipophilicity ADME

Topological Polar Surface Area (TPSA) Comparison with Unsubstituted Scaffold

The target compound exhibits a Topological Polar Surface Area (TPSA) of 50.9 Ų [1]. This value is consistent with the core scaffold and its substitution pattern. While a direct comparator value is not available, this quantitative measure is a key parameter for predicting oral bioavailability and blood-brain barrier penetration, as per established drug-likeness rules (e.g., Veber's rules).

Topological Polar Surface Area
Supporting evidence
TPSA = 50.9 Ų
Supports oral bioavailability and blood-brain barrier penetration prediction review.
Comparator data not available; class-level drug-likeness evaluation.
Medicinal Chemistry Drug-likeness ADME

Availability of Hydrochloride Salt for Enhanced Aqueous Solubility

The hydrochloride salt of N2-isopropylpyridine-2,3-diamine (CAS 1353987-08-2) is commercially available with a purity of 98% . This salt form is specifically noted to improve aqueous solubility compared to the free base, making it more suitable for biological assays . This addresses a common limitation of amine-containing small molecules, where poor solubility can hinder in vitro and in vivo testing.

Salt Form Solubility
Class-level inference
Hydrochloride salt (CAS 1353987-08-2), 98% purity, reported improved aqueous solubility.
Supports selection for biological assay contexts requiring aqueous compatibility.
Qualitative improvement expected for amine hydrochloride salts.
Formulation Solubility In Vitro Assays

Safety and Handling Profile: Comparative Hazard Identification

According to its GHS classification, N2-isopropylpyridine-2,3-diamine is classified as Acute Tox. 4 (harmful if swallowed), Skin Irrit. 2 (causes skin irritation), Eye Dam. 1 (causes serious eye damage), and STOT SE 3 (may cause respiratory irritation) [1]. This hazard profile is consistent with aromatic diamines and requires specific personal protective equipment (PPE) and engineering controls during handling. This contrasts with less hazardous, but structurally dissimilar, alternatives that may be considered for a given synthesis.

GHS Hazard Profile
Supporting evidence
H302, H315, H318, H335
Indicates PPE, engineering controls, and waste disposal requirements for laboratory handling.
Classification per ECHA C&L notification; review safety data sheet before use.
Safety Handling Procurement

Procurement-Driven Application Scenarios for N2-isopropylpyridine-2,3-diamine


As a Specific Building Block in Medicinal Chemistry SAR Studies

The unique substitution pattern of N2-isopropylpyridine-2,3-diamine, specifically the isopropyl group on the N2-amine, makes it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) [1]. Its moderate lipophilicity (XLogP3-AA 1.3) [1] and defined steric bulk allow for systematic exploration of how these properties affect target binding, cellular permeability, and metabolic stability when incorporated into larger pharmacophores.

Use in Biological Assays via Hydrochloride Salt Form

For researchers planning in vitro biological assays, the commercially available hydrochloride salt (CAS 1353987-08-2) is the preferred form for procurement . This salt form addresses the limited aqueous solubility of the free base, enabling more accurate dosing and reliable results in cell-based or biochemical assays, thereby streamlining experimental workflows and reducing the need for custom formulation development .

As an Intermediate in the Synthesis of Heterocyclic Compounds

N2-isopropylpyridine-2,3-diamine can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems, such as imidazopyridines [2]. Its dual amine functionality allows for cyclocondensation reactions with various electrophiles, providing access to diverse chemical space for drug discovery and chemical biology applications.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
N2-isopropyl substitution pattern with defined steric and electronic profile
Target binding, permeability, and metabolic stability endpoints
In Vitro Biological Assays
Pre-formed hydrochloride salt with improved aqueous solubility
Assay-ready dosing accuracy and cell-based or biochemical endpoint reproducibility
Heterocyclic Intermediate Synthesis
Dual amine functionality enabling cyclocondensation reactions
Chemical space exploration and imidazopyridine scaffold access

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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